molecular formula C13H13N3OS B6603403 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone CAS No. 105316-95-8

6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone

Cat. No.: B6603403
CAS No.: 105316-95-8
M. Wt: 259.33 g/mol
InChI Key: QTFLMPIYOPOWPE-UHFFFAOYSA-N
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Description

6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone is a complex organic compound that belongs to the quinolinone family This compound features a quinolinone core structure with a thiazole ring attached at the 2-position and an amino group at the 4-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone typically involves multiple steps, starting with the construction of the quinolinone core followed by the introduction of the thiazole and amino groups. One common synthetic route involves the cyclization of an appropriate diketone precursor with an amino-thiazole derivative under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone has been studied for its potential biological activities. It has shown promise as an antimicrobial agent and has been investigated for its effects on various cellular processes.

Medicine: In the medical field, this compound has been explored for its therapeutic potential. It has been studied for its antitumor properties and its ability to modulate biological pathways involved in disease progression.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.

Mechanism of Action

The mechanism by which 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Aminothiazole derivatives

  • Quinolinone derivatives

  • Thiazole-based compounds

Uniqueness: 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone stands out due to its unique combination of the quinolinone core and the thiazole ring with an amino group. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-(2-amino-1,3-thiazol-4-yl)-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16-11-4-2-8(10-7-18-13(14)15-10)6-9(11)3-5-12(16)17/h2,4,6-7H,3,5H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFLMPIYOPOWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179415
Record name 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105316-95-8
Record name 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105316-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Amino-4-thiazolyl)-3,4-dihydro-1-methyl-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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